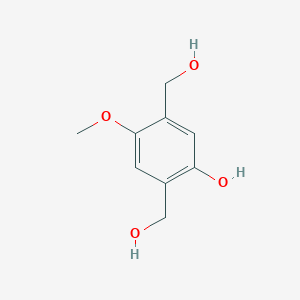![molecular formula C19H17NO2 B14351176 3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one CAS No. 92599-96-7](/img/structure/B14351176.png)
3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of acridines, which are heterocyclic compounds containing a tricyclic ring system with nitrogen as one of the ring atoms. The presence of the pyrano ring fused to the acridine core adds to its structural complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,12-trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions to form the acridine core, followed by the introduction of the pyrano ring through cyclization reactions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the produced compound.
化学反応の分析
Types of Reactions
3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
類似化合物との比較
Similar Compounds
- 6-Hydroxy-11-methoxy-3,3,12-trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one
- 6-Methoxy-3,3,12-trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridine-7-thione
- 1,2,6,10-Tetrahydroxy-11-methoxy-3,3,12-trimethyl-1,2,3,12-tetrahydro-7H-pyrano[2,3-c]acridin-7-one
Uniqueness
3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one stands out due to its specific structural arrangement and the presence of the pyrano ring fused to the acridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
| 92599-96-7 | |
分子式 |
C19H17NO2 |
分子量 |
291.3 g/mol |
IUPAC名 |
3,3,12-trimethylpyrano[2,3-c]acridin-7-one |
InChI |
InChI=1S/C19H17NO2/c1-19(2)11-10-13-16(22-19)9-8-14-17(13)20(3)15-7-5-4-6-12(15)18(14)21/h4-11H,1-3H3 |
InChIキー |
OQHMSKQIPWZJKT-UHFFFAOYSA-N |
正規SMILES |
CC1(C=CC2=C(O1)C=CC3=C2N(C4=CC=CC=C4C3=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


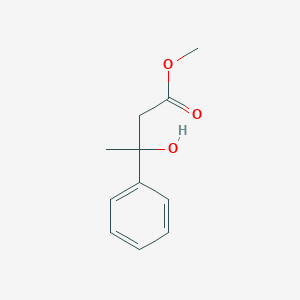
![[(2,4-Dichlorophenyl)methoxy]acetic acid](/img/structure/B14351108.png)

![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351125.png)
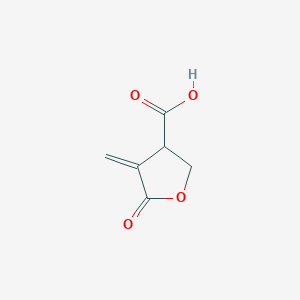
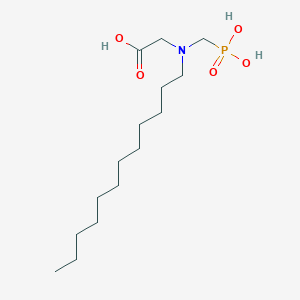
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351144.png)

![2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine](/img/structure/B14351181.png)
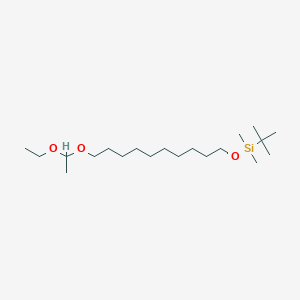
![2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14351187.png)
